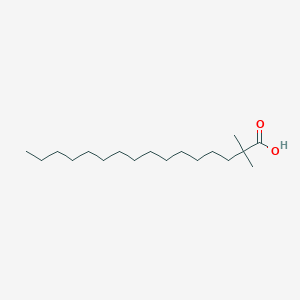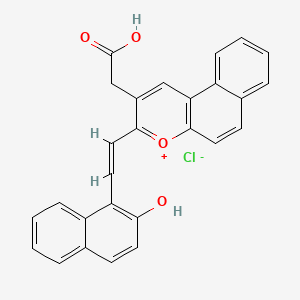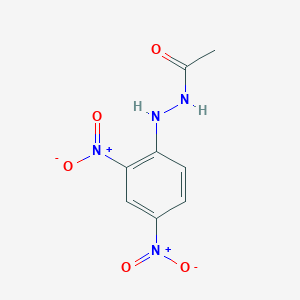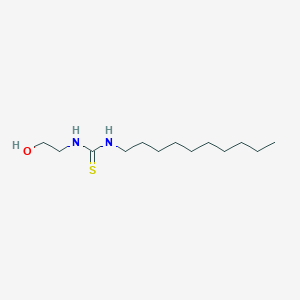
N,N'-Dioctyloxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dioctyloxamide is an organic compound belonging to the oxamide family It is characterized by the presence of two octyl groups attached to the nitrogen atoms of the oxamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N’-Dioctyloxamide can be synthesized through the reaction of oxalyl chloride with octylamine. The reaction typically involves the following steps:
Preparation of Oxalyl Chloride Solution: Oxalyl chloride is dissolved in an appropriate solvent, such as dichloromethane.
Addition of Octylamine: Octylamine is slowly added to the oxalyl chloride solution under controlled temperature conditions to prevent excessive heat generation.
Formation of N,N’-Dioctyloxamide: The reaction mixture is stirred for several hours, allowing the formation of N,N’-Dioctyloxamide. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of N,N’-Dioctyloxamide may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Dioctyloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxamides with different oxidation states.
Reduction: Reduction reactions can convert N,N’-Dioctyloxamide into its corresponding amines.
Substitution: The octyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products:
Oxidation Products: Various oxamides with different oxidation states.
Reduction Products: Corresponding amines.
Substitution Products: N,N’-Dioctyloxamide derivatives with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
N,N’-Dioctyloxamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: N,N’-Dioctyloxamide is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Wirkmechanismus
The mechanism of action of N,N’-Dioctyloxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
N,N’-Dibutyloxamide: Similar structure but with butyl groups instead of octyl groups.
N,N’-Didodecyloxamide: Contains dodecyl groups, leading to different physical properties.
N,N’-Dibenzyloxamide: Features benzyl groups, which may enhance its aromaticity and reactivity.
Uniqueness: N,N’-Dioctyloxamide is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and potential applications. The octyl groups provide a balance between hydrophobicity and flexibility, making it suitable for various applications in materials science and biology.
Eigenschaften
CAS-Nummer |
7462-50-2 |
|---|---|
Molekularformel |
C18H36N2O2 |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
N,N'-dioctyloxamide |
InChI |
InChI=1S/C18H36N2O2/c1-3-5-7-9-11-13-15-19-17(21)18(22)20-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
SIDCXXDUSLLCNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC(=O)C(=O)NCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-bromo-2-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12000691.png)

![Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B12000714.png)

![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12000718.png)



![N-(2-Hydroxycyclohexyl)-N'-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea](/img/structure/B12000726.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12000731.png)
![11-Hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12000732.png)
